molecular formula C19H21F4N3O3S B13933060 N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide

N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide

Cat. No.: B13933060
M. Wt: 447.4 g/mol
InChI Key: NOTSCKFHTQJLMM-UHFFFAOYSA-N
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Description

N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropyl ring, introduction of the cyano group, and subsequent functionalization to introduce the sulfonyl and trifluoromethyl groups. Common reagents used in these reactions include cyclopropyl bromide, sodium cyanide, and trifluoromethyl sulfonyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium or copper to facilitate the transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or trifluoromethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the cyano group can yield carboxylic acids, while reduction can produce primary amines

Scientific Research Applications

N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, leading to inhibition or activation of their activity. The cyano group, for example, can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide include:

  • N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-chloro-phenyl)-ethylamino]-propionamide
  • N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-bromo-phenyl)-ethylamino]-propionamide

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability. The presence of the trifluoromethyl group, in particular, enhances its chemical stability and resistance to metabolic degradation, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C19H21F4N3O3S

Molecular Weight

447.4 g/mol

IUPAC Name

N-(1-cyanocyclopropyl)-3-(cyclopropylmethylsulfonyl)-2-[[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanamide

InChI

InChI=1S/C19H21F4N3O3S/c20-14-5-3-13(4-6-14)16(19(21,22)23)25-15(10-30(28,29)9-12-1-2-12)17(27)26-18(11-24)7-8-18/h3-6,12,15-16,25H,1-2,7-10H2,(H,26,27)

InChI Key

NOTSCKFHTQJLMM-UHFFFAOYSA-N

Canonical SMILES

C1CC1CS(=O)(=O)CC(C(=O)NC2(CC2)C#N)NC(C3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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